molecular formula C22H25N3O5 B13858032 8-(2,5-dihydro-1H-pyrrol-2-yl)-6-(morpholine-4-carbonyl)-2-morpholino-4H-chromen-4-one

8-(2,5-dihydro-1H-pyrrol-2-yl)-6-(morpholine-4-carbonyl)-2-morpholino-4H-chromen-4-one

Cat. No.: B13858032
M. Wt: 411.5 g/mol
InChI Key: BKQNLQHPENGMKZ-UHFFFAOYSA-N
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Description

8-(2,5-Dihydro-1H-pyrrol-2-yl)-6-(morpholine-4-carbonyl)-2-morpholin-4-ylchromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2,5-dihydro-1H-pyrrol-2-yl)-6-(morpholine-4-carbonyl)-2-morpholin-4-ylchromen-4-one typically involves multi-step organic reactions. The starting materials may include chromen-4-one derivatives, pyrrole, and morpholine. Common synthetic routes may involve:

    Condensation Reactions: Combining chromen-4-one with pyrrole under acidic or basic conditions.

    Amidation Reactions: Introducing the morpholine-4-carbonyl group through amidation reactions using coupling reagents like EDCI or DCC.

    Cyclization Reactions: Forming the final chromen-4-one structure through cyclization reactions.

Industrial Production Methods

Industrial production of such compounds may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different biological activities.

    Substitution: Substitution reactions can introduce various functional groups, modifying the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may introduce halogen or alkyl groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a catalyst or catalyst precursor in organic reactions.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, making it useful in biochemical studies.

    Cell Signaling: Potential role in modulating cell signaling pathways.

Medicine

    Drug Development: The compound’s biological activities may make it a candidate for drug development, particularly in areas such as cancer, inflammation, and infectious diseases.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Cosmetics: Applications in the formulation of skincare products.

Mechanism of Action

The mechanism of action of 8-(2,5-dihydro-1H-pyrrol-2-yl)-6-(morpholine-4-carbonyl)-2-morpholin-4-ylchromen-4-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors, modulating signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Flavonoids: Structurally related compounds with similar biological activities.

    Coumarins: Another class of chromen-4-one derivatives with diverse applications.

Uniqueness

8-(2,5-Dihydro-1H-pyrrol-2-yl)-6-(morpholine-4-carbonyl)-2-morpholin-4-ylchromen-4-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C22H25N3O5

Molecular Weight

411.5 g/mol

IUPAC Name

8-(2,5-dihydro-1H-pyrrol-2-yl)-6-(morpholine-4-carbonyl)-2-morpholin-4-ylchromen-4-one

InChI

InChI=1S/C22H25N3O5/c26-19-14-20(24-4-8-28-9-5-24)30-21-16(18-2-1-3-23-18)12-15(13-17(19)21)22(27)25-6-10-29-11-7-25/h1-2,12-14,18,23H,3-11H2

InChI Key

BKQNLQHPENGMKZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=O)C3=C(O2)C(=CC(=C3)C(=O)N4CCOCC4)C5C=CCN5

Origin of Product

United States

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